Dichlofenthion

Vue d'ensemble

Description

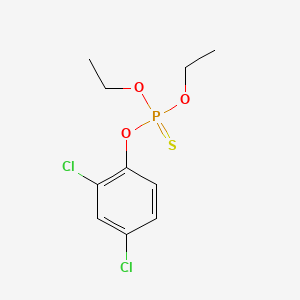

Dichlofenthion, connu sous son nom de l'Union internationale de chimie pure et appliquée (UICPA) comme O-(2,4-dichlorophényl) O,O-diéthyl phosphorothioate, est un composé organophosphoré liposoluble principalement utilisé dans les pratiques agricoles comme pesticide et nématicide pour lutter contre une variété de ravageurs . Il a émergé au milieu du XXe siècle dans le cadre de la recherche d'insecticides plus efficaces et plus sélectifs qui pourraient offrir une meilleure protection des cultures avec des impacts environnementaux et sanitaires réduits .

Mécanisme D'action

Target of Action

Dichlofenthion, a fat-soluble organophosphorus compound , primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a critical role in nerve signal transmission by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft .

Mode of Action

This compound inhibits AChE by forming a covalent bond with the enzyme, which irreversibly deactivates AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of ACh in the synaptic cleft. The excess ACh continues to stimulate the post-synaptic neuron, causing overstimulation and disruption of nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the hydrolysis of acetylcholine by acetylcholinesterase . The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, disrupting normal nerve signal transmission. This disruption can affect various physiological processes controlled by the nervous system.

Pharmacokinetics

This compound is a lipophilic compound, which means it is soluble in fat and tends to accumulate in fatty tissues . Its bioavailability is influenced by its lipophilicity, as well as its stability under normal conditions . This compound can be hydrolyzed in the presence of strong acids or bases and is susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites .

Result of Action

The molecular effect of this compound’s action is the irreversible inhibition of AChE, leading to an accumulation of ACh in the synaptic cleft . On a cellular level, this results in the overstimulation of neurons and disruption of nerve signal transmission . This disruption can lead to a variety of symptoms, depending on the extent of exposure and the specific physiological processes affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can pose risks to wildlife and contaminate water sources . Furthermore, the biotransformation pathways of this compound can vary based on species, individual genetic makeup, and environmental factors due to the presence and absence of different enzymes .

Applications De Recherche Scientifique

Le dichlofenthion a été utilisé dans diverses applications de recherche scientifique :

Agriculture : Il est principalement utilisé comme pesticide et nématicide pour lutter contre les ravageurs dans les cultures.

Études environnementales : Des recherches sur son devenir environnemental et son écotoxicité ont été menées pour comprendre son impact sur les organismes non ciblés et les écosystèmes.

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de l'enzyme acétylcholinestérase . L'acétylcholinestérase est responsable de la dégradation de l'acétylcholine, un neurotransmetteur, dans la fente synaptique. Le this compound forme une liaison covalente avec l'enzyme, la désactivant irréversiblement et la rendant incapable d'hydrolyser l'acétylcholine . Cela conduit à une accumulation d'acétylcholine dans la fente synaptique, provoquant une transmission continue du signal nerveux et conduisant finalement à la mort de l'insecte .

Analyse Biochimique

Biochemical Properties

Dichlofenthion plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for nerve signal transmission as it breaks down the neurotransmitter acetylcholine in synaptic clefts . By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The interaction between this compound and AChE involves the binding of the phosphorothioate group to the active site of the enzyme, preventing it from performing its normal function .

Cellular Effects

This compound affects various types of cells and cellular processes. In nerve cells, it disrupts normal signal transmission by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, such as mammals, this compound can cause neurotoxic effects, including muscle twitching, respiratory distress, and convulsions . The compound’s impact on cell function is primarily due to its interference with the normal breakdown of acetylcholine, which is essential for proper nerve function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of the postsynaptic neuron . The inhibition of acetylcholinesterase by this compound is irreversible, meaning that the enzyme cannot regain its function once inhibited . This mechanism of action is similar to other organophosphate insecticides, which also target acetylcholinesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases . It is also susceptible to oxidative degradation, which can lead to the formation of more toxic metabolites . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent neurotoxic effects, including delayed onset symptoms such as muscle weakness and respiratory distress . The stability and degradation of this compound are important factors in determining its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurotoxic effects, such as muscle twitching and mild respiratory distress . At higher doses, the compound can cause severe neurotoxic effects, including convulsions, respiratory failure, and death . The threshold for toxic effects varies depending on the species and the route of exposure .

Metabolic Pathways

This compound is metabolized in the body through a series of biotransformation reactions. These reactions involve the formation of more polar conjugates, which are easier to excrete . The primary metabolic pathways for this compound include Phase I reactions, such as hydrolysis and oxidation, and Phase II reactions, such as conjugation with glucuronic acid or sulfate . These metabolic pathways help to detoxify this compound and facilitate its elimination from the body . Some metabolites of this compound can be more toxic than the parent compound, leading to potential health risks .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to easily cross cell membranes and accumulate in fatty tissues . The compound can also bind to transport proteins, which facilitate its movement within the body . In addition, this compound can be distributed to different organs, including the liver, kidneys, and brain, where it can exert its toxic effects . The transport and distribution of this compound are important factors in determining its overall toxicity and potential health risks .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and cell membranes . The compound can also accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interfere with normal cellular functions . The localization of this compound within cells is influenced by its lipophilicity and the presence of specific targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is important for determining its mechanisms of action and potential toxic effects .

Méthodes De Préparation

La synthèse du dichlofenthion implique la réaction du 2,4-dichlorophénol avec le chlorure de diéthyl thiophosphoryle . Cette réaction nécessite un contrôle minutieux des conditions pour assurer la formation du produit souhaité et minimiser les sous-produits . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires mais à plus grande échelle, avec des étapes supplémentaires pour purifier le produit final.

Analyse Des Réactions Chimiques

Le dichlofenthion subit plusieurs types de réactions chimiques :

Hydrolyse : Il peut être hydrolysé en présence d'acides ou de bases forts.

Oxydation : Il est sensible à la dégradation oxydative, ce qui peut conduire à la formation de métabolites plus toxiques.

Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant le groupe phosphorothioate.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides ou les bases forts pour l'hydrolyse et les agents oxydants pour la dégradation oxydative. Les principaux produits formés à partir de ces réactions comprennent des conjugués plus polaires et des métabolites toxiques .

Comparaison Avec Des Composés Similaires

Le dichlofenthion fait partie de la classe des insecticides organophosphorés, qui comprend d'autres composés tels que le malathion, le parathion et le chlorpyrifos . Comparé à ces composés, le this compound est unique dans sa structure moléculaire spécifique, qui comprend un groupe phosphorothioate diéthylique lié à un cycle dichlorophényle . Cette structure est cruciale pour son activité en tant qu'insecticide, la partie phosphorothioate jouant un rôle clé dans l'inhibition de l'acétylcholinestérase .

Composés similaires

Malathion : Un autre insecticide organophosphoré utilisé pour lutter contre une large gamme d'insectes.

Parathion : Un insecticide organophosphoré hautement toxique, désormais interdit dans de nombreux pays en raison de sa forte toxicité.

Chlorpyrifos : Un insecticide organophosphoré utilisé pour lutter contre divers ravageurs dans les milieux agricoles et résidentiels.

La structure unique et le mode d'action spécifique du this compound en font un outil précieux dans la lutte antiparasitaire, bien que son utilisation soit soumise à des restrictions réglementaires en raison de ses impacts environnementaux et sanitaires potentiels .

Propriétés

IUPAC Name |

(2,4-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2O3PS/c1-3-13-16(17,14-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOWCPGHOCIHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040274 | |

| Record name | Dichlofenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | Dichlofenthion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

164-169 °C @ 0.1 MM HG | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH MOST ORGANIC SOLVENTS; SLIGHTLY SOLUBLE IN WATER., SOL IN ETHANOL, ETHER, BENZENE, SOLUBILITY IN WATER: 0.245 MG/L @ 25 °C; MISCIBLE WITH KEROSENE | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.300 @ 20 °C | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00056 [mmHg], 5.6X10-4 mm Hg at 20 °C | |

| Record name | Dichlofenthion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, ... The serum cholinesterase activity of 14 men and 16 women at seven approximately equal intervals throughout one 24 hr day was measured. The lowest average value, ... was 92% of the mean of all values at other sampling times. The next lowest value was 98.7% of the same mean. /It was/ concluded that the small variation observed did not take the form of a regular curve but was entirely individual without correspondence to hour. /Organic phosphorus pesticides/, For more Mechanism of Action (Complete) data for DICHLOFENTHION (6 total), please visit the HSDB record page. | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

97-17-6 | |

| Record name | Dichlofenthion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlofenthion [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOFENTHION | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlofenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlofenthion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOFENTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64234GT8TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOFENTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.